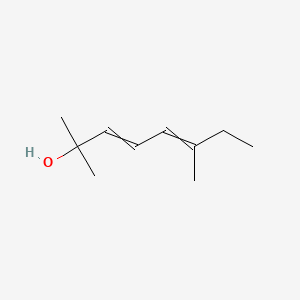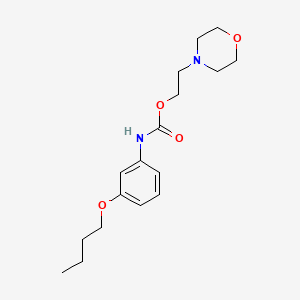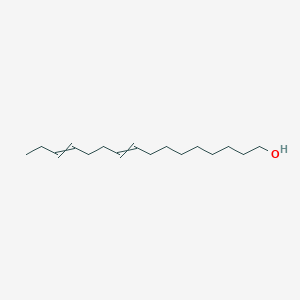
2,2'-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bis-benzothiazine core, which is a heterocyclic structure containing both nitrogen and sulfur atoms. The presence of phenyl groups further enhances its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) typically involves the condensation of 2-mercaptobenzothiazole with ethane-1,2-diylidene bis(3-phenyl-2H-1,4-benzothiazine) under reflux conditions in an appropriate solvent such as methanol . The reaction is monitored by temperature control and stirring to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzothiazine derivatives.
Scientific Research Applications
2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,2’-(Ethane-1,2-diylbis(oxy))bis(3-phenyl-2H-1,4-benzothiazine): Similar structure but with oxygen atoms replacing the ethane-1,2-diylidene linkage.
3,3’-(Ethane-1,2-diylidene)bis(indolin-2-one): Another bis-benzothiazine derivative with indolin-2-one groups.
Uniqueness
2,2’-(Ethane-1,2-diylidene)bis(3-phenyl-2H-1,4-benzothiazine) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of benzothiazine and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
66252-22-0 |
|---|---|
Molecular Formula |
C30H20N2S2 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
3-phenyl-2-[2-(3-phenyl-1,4-benzothiazin-2-ylidene)ethylidene]-1,4-benzothiazine |
InChI |
InChI=1S/C30H20N2S2/c1-3-11-21(12-4-1)29-27(33-25-17-9-7-15-23(25)31-29)19-20-28-30(22-13-5-2-6-14-22)32-24-16-8-10-18-26(24)34-28/h1-20H |
InChI Key |
RWZAUQYMZOSTLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2=CC=C4C(=NC5=CC=CC=C5S4)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


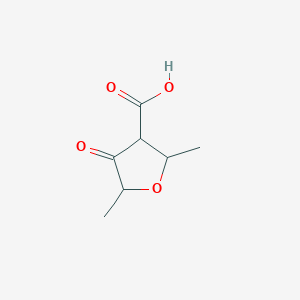
![1,2,3,4,5-Pentabromo-6-[2-bromo-4-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14476139.png)
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
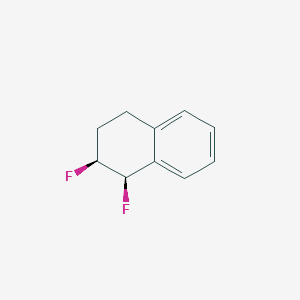
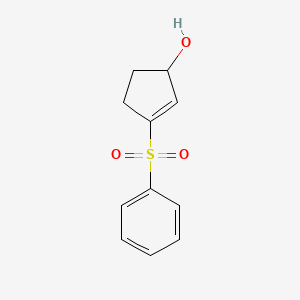
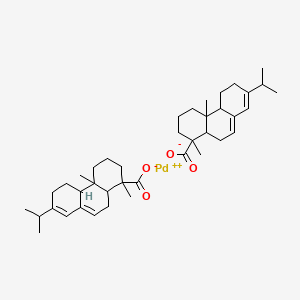
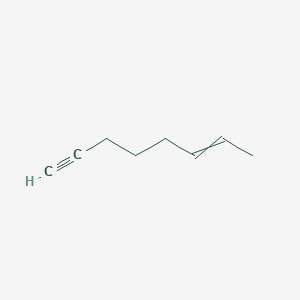
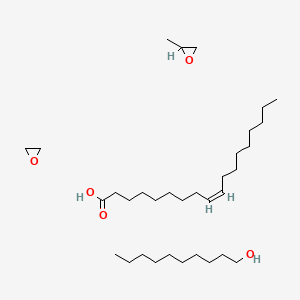

![N~2~-[4-(Diethylamino)phenyl]-L-glutamine](/img/structure/B14476190.png)
